molecular formula C9H4BrF3N2 B11809866 7-Bromo-3-(trifluoromethyl)cinnoline

7-Bromo-3-(trifluoromethyl)cinnoline

Cat. No.: B11809866
M. Wt: 277.04 g/mol
InChI Key: YPMUDUPFUACERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-(trifluoromethyl)cinnoline (CAS 1246554-91-5) is a chemical compound with the molecular formula C 9 H 5 BrF 3 N 2 and a molecular weight of 277.04 g/mol [ 1 ]. This cinnoline derivative is intended for research and development purposes only. The cinnoline molecular scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Scientific literature indicates that novel cinnoline derivatives are actively investigated for their potential biological activities. Specifically, cinnoline-based compounds have been synthesized and evaluated as antibacterial agents and antimycobacterial agents , with research suggesting they may act by inhibiting bacterial DNA gyrase [ 5 ]. Furthermore, molecular docking studies have explored the potential of cinnoline derivatives against Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA), a primary target for antitubercular drugs [ 5 ]. The bromo and trifluoromethyl substituents on the cinnoline core are likely key to modulating the compound's lipophilicity and electronic properties, which can be critical for optimizing potency and pharmacokinetic profiles in drug discovery efforts [ 5 ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

IUPAC Name

7-bromo-3-(trifluoromethyl)cinnoline

InChI

InChI=1S/C9H4BrF3N2/c10-6-2-1-5-3-8(9(11,12)13)15-14-7(5)4-6/h1-4H

InChI Key

YPMUDUPFUACERN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NN=C(C=C21)C(F)(F)F)Br

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of 7 Bromo 3 Trifluoromethyl Cinnoline Formation and Transformation

Mechanistic Pathways Underlying Cinnoline (B1195905) Ring Formation

The construction of the cinnoline ring system can be achieved through various synthetic strategies, with the most common being the intramolecular cyclization of suitably substituted benzene (B151609) derivatives. For a compound like 7-Bromo-3-(trifluoromethyl)cinnoline, the Richter synthesis and the cyclization of arylhydrazones are plausible routes.

In the context of the Richter synthesis, a key intermediate would be an ortho-alkynyl diazonium salt derived from a precursor such as 2-amino-4-bromophenylacetylene bearing a trifluoromethyl group on the acetylene (B1199291) terminus. The generally accepted mechanism involves the intramolecular cyclization of this diazonium salt.

A critical intermediate in this process is the vinyl cation formed upon cyclization, which is then trapped by a nucleophile (often water or a halide from the reaction medium). Subsequent tautomerization and aromatization would lead to the cinnoline ring. The stability and reactivity of this vinyl cation intermediate are paramount to the success of the reaction.

Alternatively, in a Fischer indole (B1671886) synthesis-type approach, the cyclization of a hydrazone formed from a trifluoromethyl-containing carbonyl compound and a 2-amino-4-bromophenylhydrazine derivative would be a viable pathway. The key intermediate in this case is the enamine tautomer of the hydrazone, which undergoes an electrocyclic reaction followed by elimination to form the aromatic cinnoline ring.

Plausible Intermediates in Cinnoline Ring Formation:

Intermediate TypePrecursor/ReactionRole in Mechanism
ortho-Alkynyl diazonium saltRichter SynthesisUndergoes intramolecular cyclization.
Vinyl cationRichter SynthesisTrapped by nucleophiles to form a hydroxyl or halo-substituted intermediate.
ArylhydrazoneFischer-type SynthesisUndergoes tautomerization to the key enamine intermediate.
EnamineFischer-type SynthesisParticipates in the key electrocyclic ring-closing reaction.

The electronic and steric properties of the bromo and trifluoromethyl substituents play a crucial role in the formation of this compound.

The trifluoromethyl group (CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect would significantly influence the reactivity of the precursors. For instance, in a Richter-type synthesis, the electron-withdrawing nature of the CF3 group would destabilize any developing positive charge on the adjacent carbon atom, potentially affecting the rate of cyclization. In the case of arylhydrazone cyclization, the CF3 group would influence the acidity of the N-H proton and the nucleophilicity of the enamine intermediate.

The bromine atom at the 7-position is an ortho, para-directing deactivator in electrophilic aromatic substitution. Its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M) would modulate the electron density of the benzene ring, thereby influencing the rate of reactions such as diazotization of a precursor aniline (B41778).

Detailed Mechanistic Elucidation of C-H Activation in Cinnoline Synthesis

A plausible C-H activation approach could involve the intramolecular cyclization of a precursor containing a directing group. For instance, a suitably substituted N-aryl enamine could undergo a palladium-catalyzed C-H activation/C-N bond formation cascade. The mechanism would likely involve the coordination of the palladium catalyst to a directing group on the substrate, followed by the activation of a proximal C-H bond on the aromatic ring to form a palladacycle intermediate. Subsequent reductive elimination would then form the cinnoline ring and regenerate the active palladium catalyst. The regioselectivity of the C-H activation would be controlled by the position of the directing group and the electronic and steric nature of the substituents on the aromatic ring.

Computational and Theoretical Insights into Reaction Mechanisms

Due to the challenges in directly observing fleeting intermediates and transition states, computational and theoretical methods have become indispensable tools for elucidating reaction mechanisms.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the formation of this compound. researchgate.netdntb.gov.ua By modeling the potential energy surface of the reaction, it is possible to calculate the energies of reactants, intermediates, transition states, and products. This information allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For instance, DFT calculations could be used to compare the energy barriers for different proposed cyclization pathways in the Richter synthesis, thereby predicting the most likely mechanism. Analysis of the geometries and electronic structures of the transition states can reveal the key atomic motions and electronic rearrangements that occur during the bond-forming and bond-breaking processes.

Exemplary Data from a Hypothetical DFT Study on a Cinnoline Formation Step:

SpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Reactant Complex0.0C-N bond distance: 3.5 Å
Transition State+25.3Forming C-N bond distance: 2.1 Å
Intermediate-5.7C-N bond distance: 1.5 Å

Note: This data is illustrative and not based on actual calculations for this compound.

The identification of reaction intermediates is crucial for confirming a proposed mechanism. While direct spectroscopic observation of highly reactive intermediates can be challenging, a combination of experimental techniques and computational chemistry can provide strong evidence for their existence.

For example, low-temperature NMR spectroscopy could potentially be used to observe and characterize more stable intermediates in the reaction pathway. The experimentally obtained spectroscopic parameters (e.g., chemical shifts, coupling constants) can then be compared with those predicted from quantum chemical calculations for proposed intermediate structures. A good agreement between the experimental and computed data would provide strong support for the identity of the intermediate. kaust.edu.saresearchgate.net

In the absence of direct experimental data for this compound, computational modeling remains a powerful tool to predict the spectroscopic signatures of plausible intermediates, guiding future experimental investigations.

Mechanisms of Post-Synthetic Modifications and Chemical Transformations of Cinnoline Derivatives

Post-synthetic modification allows for the diversification of the cinnoline scaffold, enabling the introduction of a wide array of functional groups and the synthesis of novel derivatives with potentially valuable chemical and physical properties. The primary avenues for the transformation of this compound are centered around the reactivity of the carbon-bromine bond and the influence of the trifluoromethyl group on the aromatic ring system.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 7-position of the cinnoline ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Two of the most significant and well-studied examples of such transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comwikipedia.orglibretexts.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. youtube.comyoutube.com This is often the rate-determining step of the reaction.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The base present in the reaction mixture plays a crucial role by activating the organoboron species, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center. organic-chemistry.org This results in a new palladium(II) complex where both organic partners are attached to the metal.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which leads to the formation of the new carbon-carbon bond in the product, 7-aryl-3-(trifluoromethyl)cinnoline. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The general mechanism for the Suzuki-Miyaura coupling is illustrated in the table below.

StepDescriptionIntermediate
Oxidative Addition A Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an organopalladium complex.Ar-Pd(II)-X
Transmetalation The organoborane (R-B(OR)2) exchanges its organic substituent with the halide on the palladium complex.Ar-Pd(II)-R
Reductive Elimination The two organic substituents on the palladium complex are eliminated to form a new C-C bond, regenerating the Pd(0) catalyst.Ar-R

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, involving the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The mechanism of the Buchwald-Hartwig amination of this compound is analogous to other palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

The catalytic cycle typically begins with the oxidative addition of the bromocinnoline derivative to a palladium(0) complex. nih.gov The resulting palladium(II) intermediate then coordinates to the amine. Subsequent deprotonation of the coordinated amine by the base forms a palladium-amido complex. The final step is reductive elimination from this complex to yield the aminated cinnoline product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligand is critical in this reaction, as it influences the efficiency of both the oxidative addition and reductive elimination steps. wikipedia.org

StepDescriptionIntermediate
Oxidative Addition A Pd(0) catalyst inserts into the Ar-X bond.Ar-Pd(II)-X
Amine Coordination & Deprotonation An amine (R2NH) coordinates to the Pd(II) complex and is deprotonated by a base.Ar-Pd(II)-NR2
Reductive Elimination The aryl and amino groups are eliminated from the palladium to form the C-N bond and regenerate the Pd(0) catalyst.Ar-NR2

Nucleophilic Aromatic Substitution (SNAr):

The mechanism of an SNAr reaction involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom). This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing trifluoromethyl group.

Loss of the Leaving Group: In the second step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is typically fast. harvard.edu

The feasibility and rate of SNAr reactions are highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents are generally favored for these transformations.

Advanced Derivatization and Functionalization Strategies for 7 Bromo 3 Trifluoromethyl Cinnoline

Strategic Functionalization of the Cinnoline (B1195905) Core for Enhanced Properties

The cinnoline nucleus is a "privileged scaffold" in medicinal chemistry, and its strategic functionalization is key to enhancing biological activity and optimizing properties such as solubility, metabolic stability, and target affinity. nih.govresearchgate.net Modifications are aimed at altering the electronic landscape and steric profile of the molecule to improve interactions with biological targets.

Modern synthetic methods, such as transition-metal-catalyzed C-H bond functionalization, offer powerful tools for the direct derivatization of the cinnoline core. For instance, rhodium-catalyzed dehydrogenative C-H/N-H functionalization has been used to construct complex, fused cinnoline systems. rsc.org This approach allows for the introduction of new rings and substituents at positions that are not readily accessible through classical methods, thereby expanding the chemical space available for exploration. By strategically placing functional groups, researchers can modulate the molecule's lipophilicity and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles.

Chemical Modifications at the Bromo and Trifluoromethyl Positions

The bromo and trifluoromethyl groups on the 7-bromo-3-(trifluoromethyl)cinnoline core offer orthogonal handles for chemical modification. The C-7 bromine is a versatile precursor for cross-coupling reactions, while the C-3 trifluoromethyl group primarily acts as a potent modulator of the molecule's electronic and metabolic properties.

The C-Br bond at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions allow for the introduction of a diverse range of substituents, effectively transforming the bromo-scaffold into more complex structures.

Key palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures.

Heck Reaction: Coupling with alkenes to introduce vinyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl-alkyne derivatives. nih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines. nih.gov

Carbonylation: Introduction of carbonyl-containing functionalities. nih.gov

The trifluoromethyl (CF3) group is a unique structural motif known for its profound effect on molecular properties, including metabolic stability and binding affinity, due to its high electronegativity and lipophilicity. nih.govmdpi.com Unlike the bromo group, the CF3 group is generally inert to further chemical transformation due to the strength of the C-F bonds. Its primary role in derivatization strategies is therefore not as a reactive handle, but as a powerful electron-withdrawing group that influences the reactivity of the entire cinnoline ring system. This electronic influence is critical for directing regioselective reactions at other positions on the core. princeton.edu

Table 1: Derivatization Reactions at the C-7 Bromo Position
Reaction TypeCoupling PartnerResulting Functional GroupPotential Property Enhancement
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsAryl/HeteroarylModulation of steric bulk; introduction of new binding motifs
Heck ReactionAlkenesVinyl/Substituted VinylIntroduction of conformational flexibility; reactive handle for further chemistry
Sonogashira CouplingTerminal AlkynesAlkynylLinear extension of the scaffold; alters geometry
Buchwald-Hartwig AminationPrimary/Secondary AminesAminoIntroduction of H-bond donors/acceptors; improved solubility
Stille CouplingOrganostannanesAlkyl/ArylFormation of C-C bonds with various substituents

Development of Diverse Analogues for Comprehensive Structure-Activity Relationship Investigations

The primary goal of synthesizing derivatives of this compound is to conduct comprehensive structure-activity relationship (SAR) studies. SAR analysis systematically investigates how changes in a molecule's structure affect its biological activity, providing crucial insights for the rational design of more potent and selective compounds. nih.gov

By utilizing the functionalization strategies described previously, a library of diverse analogues can be generated where specific regions of the molecule are systematically altered. For example, a series of analogues can be created by introducing different aryl groups at the C-7 position via Suzuki coupling. Comparing the biological activities of these analogues can reveal the effects of electronic properties (electron-donating vs. electron-withdrawing substituents on the new aryl ring) and steric bulk at this position. mdpi.com Similarly, varying the amine component in a Buchwald-Hartwig amination can probe the importance of hydrogen bonding and basicity at the C-7 substituent. researchgate.net

The trifluoromethyl group at the C-3 position, while typically not modified, serves as a critical baseline feature in these SAR studies. Its strong electron-withdrawing nature and metabolic stability are constants against which the effects of modifications at other positions are measured. bohrium.com This systematic approach allows researchers to build a detailed map of the pharmacophore, identifying which structural features are essential for activity and which can be modified to optimize properties.

Table 2: SAR Investigation via Analogue Synthesis
Modification SiteSynthetic StrategyStructural VariationSAR Question Addressed
C-7Suzuki CouplingVarying substituted phenyl ringsWhat is the effect of steric bulk and electronics at C-7?
C-7Buchwald-Hartwig AminationAliphatic vs. aromatic amines; basic vs. non-basic aminesIs a hydrogen bond donor/acceptor required at this position?
C-7Sonogashira CouplingAlkynes with different terminal groups (e.g., -H, -SiMe3, -CH2OH)How does a linear, rigid linker at C-7 impact activity?
Cinnoline CoreC-H ActivationIntroduction of substituents at C-4, C-5, C-6, or C-8Are there other positions on the core that contribute to binding?

Regioselective Derivatization Methodologies for Complex Cinnoline Structures

As medicinal chemistry programs advance, the synthesis of increasingly complex cinnoline structures becomes necessary. In this context, regioselectivity—the ability to control the site of chemical modification—is paramount. Methodologies that allow for precise derivatization of the cinnoline core are essential for building molecules with well-defined structures and avoiding the formation of isomeric mixtures.

One powerful strategy for achieving regioselectivity is directed ortho-metalation (DoM) . This technique involves using a directing group on the aromatic ring to guide a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific adjacent C-H bond. researchgate.net The resulting organometallic intermediate can then be trapped with an electrophile, installing a new substituent at a defined position. While not directly applicable to the unsubstituted core of this compound, this method becomes highly relevant once a suitable directing group is installed.

More broadly, the inherent electronic properties of the substituted cinnoline ring can be exploited to achieve regioselectivity. The nitrogen atoms and the electron-withdrawing trifluoromethyl group significantly polarize the ring system, making certain positions more susceptible to either nucleophilic or electrophilic attack. For example, the electron deficiency created by the CF3 group and the pyridine-like nitrogen can direct nucleophiles to specific positions on the ring.

Furthermore, modern transition-metal-catalyzed C-H activation provides a state-of-the-art approach for regioselective functionalization. rsc.org These methods often use a directing group to guide a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to cleave a specific C-H bond and replace it with a new functional group. This strategy enables late-stage diversification of complex molecules with high precision, allowing for the synthesis of analogues that would be difficult to access through traditional multi-step sequences. nih.gov

Applications in Advanced Medicinal Chemistry Research and Molecular Design

The Cinnoline (B1195905) Scaffold as a Privileged Structure in Contemporary Ligand Design

The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is considered a privileged scaffold in medicinal chemistry due to its presence in a multitude of compounds with a wide array of pharmacological activities. nih.govappchemical.comijbpas.com Cinnoline derivatives have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. nih.govijbpas.comwikipedia.org The versatility of the cinnoline core allows it to interact with various biological targets such as enzymes and receptors, making it a valuable starting point for the development of new therapeutic agents. nih.gov

The concept of a privileged structure is well-established in drug discovery, with scaffolds like quinoline (B57606), an isomer of cinnoline, being prime examples of frameworks that can be readily adapted to interact with diverse biological targets. researchgate.netresearchgate.netbldpharm.com The inherent properties of the cinnoline nucleus, combined with the potential for substitution at various positions, provide a robust platform for generating libraries of compounds with diverse pharmacological profiles. nih.gov This adaptability has led to the investigation of cinnoline derivatives for a range of therapeutic applications, from infectious diseases to oncology. mdpi.com Some cinnoline-based compounds have even progressed to clinical trials, underscoring the therapeutic potential of this scaffold. nih.govijbpas.com

Role of the Trifluoromethyl Group in Modulating Molecular Properties for Rational Drug Design

The incorporation of a trifluoromethyl (CF3) group into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. nih.gov This small, electron-withdrawing substituent can profoundly influence a molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. mdpi.com

Influence on Predicted Metabolic Stability and Bioavailability Profiles

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com By blocking potential sites of metabolism, the trifluoromethyl group can increase the half-life of a drug in the body, leading to improved bioavailability and a more sustained therapeutic effect. mdpi.comyoutube.com This increased stability can also reduce the formation of potentially toxic metabolites. nih.gov

Effects on Molecular Recognition and Ligand-Target Binding Affinity

The trifluoromethyl group can significantly impact how a ligand binds to its biological target. Its strong electron-withdrawing nature can alter the electronic properties of the molecule, influencing electrostatic interactions and hydrogen bonding with the target protein. nih.gov The CF3 group can also participate in favorable non-covalent interactions, such as dipole-dipole and multipolar interactions, which can contribute to enhanced binding affinity. thepharmajournal.com Furthermore, the steric bulk of the trifluoromethyl group, while relatively small, can influence the conformation of the ligand and its fit within the binding pocket of the target, potentially leading to increased potency and selectivity. wikipedia.org Studies have shown that the introduction of a trifluoromethyl group can lead to a substantial gain in binding affinity, provided that the geometry of its interaction with the target is optimal. thepharmajournal.com

Structure-Activity Relationship (SAR) Studies of 7-Bromo-3-(trifluoromethyl)cinnoline Derivatives

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in the public domain, general principles from related cinnoline derivatives can provide valuable insights into the likely contributions of the bromo and trifluoromethyl substituents to the biological activity of this compound.

Positional Effects of Bromo and Trifluoromethyl Substituents on Ligand-Target Interactions

The positions of the bromo and trifluoromethyl groups on the cinnoline scaffold are critical in determining the molecule's interaction with its biological target.

Impact of Peripheral Heterocyclic and Aliphatic Substitutions on Molecular Efficacy

The therapeutic potential of the this compound core can be significantly modulated through the strategic addition of peripheral heterocyclic and aliphatic substituents. Research into the structure-activity relationships (SAR) of the broader cinnoline class reveals that such modifications can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The introduction of various heterocyclic rings to the cinnoline scaffold has been a fruitful strategy for enhancing biological activity. For instance, the incorporation of a pyrazoline moiety has been shown to yield compounds with notable anti-inflammatory and antibacterial properties. researchgate.net Specifically, cinnoline-based pyrazoline derivatives have demonstrated potent activity against various bacterial strains. researchgate.net Similarly, the attachment of other five-membered heterocycles like thiophene, furan, pyrazole (B372694), and imidazole (B134444) has been explored to augment the antimicrobial and anti-inflammatory effects of the cinnoline core. researchgate.net The rationale behind this approach is that combining two active pharmacophores—the cinnoline nucleus and another heterocyclic ring system—can lead to synergistic effects and enhanced efficacy. bohrium.com

Aliphatic substitutions also play a critical role in tuning molecular efficacy. The presence of electron-donating groups, such as methoxyl and hydroxyl groups on a phenyl ring attached to the cinnoline scaffold, has been associated with the highest anti-inflammatory activity in certain derivatives. Current time information in Pasuruan, ID. Conversely, electron-withdrawing groups, like nitro or chloro substituents, have been found to increase antibacterial activity. researchgate.netCurrent time information in Pasuruan, ID. The nature of aliphatic linkers is also crucial; for example, a methylene (B1212753) spacer between a phenyl group and a carbonyl carbon has been shown to increase anti-inflammatory activity, whereas an oxygen-containing linker (O-CH2) led to a decrease in activity. Current time information in Pasuruan, ID.

For the specific this compound scaffold, these findings suggest numerous avenues for optimization. The bromine atom at the C7 position and the trifluoromethyl group at C3 already confer significant lipophilicity and electron-withdrawing character, which are often associated with enhanced membrane permeability and metabolic stability. Further derivatization could involve:

Addition of Pyrazole or Imidazole Rings: To potentially enhance anti-inflammatory or anticancer activities.

Incorporation of Sulphonamide Moieties: Cinnoline derivatives bearing a sulphonamide group have shown significant antimicrobial and antifungal activity, an effect that is often potentiated by the presence of halogens on the core structure. bohrium.comCurrent time information in Pasuruan, ID.

Introduction of Substituted Phenyl Rings: Attaching phenyl groups with varied electronic properties (e.g., 4-chloro, 2-nitro, 4-hydroxy) could fine-tune the compound's activity against specific targets like bacteria or fungi. researchgate.net

Table 1: Influence of Substituent Groups on the Biological Activity of Cinnoline Derivatives

Substituent Type Example Moiety Observed Impact on Efficacy Reference(s)
Heterocyclic Pyrazoline Enhanced anti-inflammatory and antibacterial activity. researchgate.netresearchgate.netCurrent time information in Pasuruan, ID.
Thiophene Investigated for improved antimicrobial and anti-inflammatory effects. researchgate.net
Sulphonamide Potent antibacterial and antifungal properties, synergistic with halogens. bohrium.comCurrent time information in Pasuruan, ID.
Aliphatic/Aromatic Electron-Donating Groups (e.g., -OCH₃, -OH) Increased anti-inflammatory activity. Current time information in Pasuruan, ID.
Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Increased antibacterial activity. researchgate.netCurrent time information in Pasuruan, ID.
Methylene Spacer (-CH₂-) Increased anti-inflammatory activity in specific contexts. Current time information in Pasuruan, ID.

Molecular Modeling and Computational Approaches in Ligand Discovery

Computational techniques are indispensable in modern medicinal chemistry for accelerating the discovery and optimization of novel therapeutic agents based on scaffolds like this compound. These in silico methods provide profound insights into molecular interactions, allowing for the rational design of ligands with high affinity and selectivity for their biological targets.

In Silico Screening and Virtual Ligand Design Methodologies

Virtual screening is a powerful computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller, more promising set of molecules for synthesis and experimental testing. mdpi.com For a scaffold like cinnoline, virtual screening can be employed to explore how various substitutions might enhance binding to a specific target.

The process often begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a 3D query to filter large compound databases. bohrium.com For heterocyclic systems like quinolines, which are structurally related to cinnolines, virtual screening based on pharmacophore models has successfully identified novel inhibitors for targets such as the GLI1 protein, implicated in certain cancers. bohrium.com Drug repurposing through virtual screening, where libraries of existing FDA-approved drugs are computationally tested against new targets, is another efficient strategy that has been applied to identify potential therapeutic uses for quinoline-based drugs. nih.gov

Molecular Docking and Binding Mode Analysis for Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govelsevierpure.com This method is crucial for understanding the structural basis of target engagement and for predicting the binding affinity of a potential drug molecule. nih.gov The output of a docking simulation provides a "pose," which illustrates the ligand's conformation and interactions within the receptor's binding site.

In the context of cinnoline derivatives, molecular docking has been successfully employed to elucidate their putative binding modes and guide further optimization. For example, a study involving newly synthesized benzo[h]cinnoline (B8783402) derivatives performed molecular docking to investigate their potential as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govelsevierpure.com The docking results revealed that the cinnoline compounds could fit correctly into the tubulin binding site, and the calculations helped identify the derivative with the best-predicted interaction energy (computational Ki = 0.5 nM). nih.govelsevierpure.com Such analyses allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the target's active site, providing a rational basis for designing more potent inhibitors. nih.gov

Table 2: Example Application of Molecular Docking for Cinnoline Derivatives

Target Protein Ligand Class Computational Goal Key Finding Reference(s)
Tubulin Benzo[h]cinnoline Derivatives Predict binding mode and identify potential inhibitors of polymerization. Docking results indicated derivatives posed correctly in the binding site, suggesting potential as tubulin inhibitors. nih.govelsevierpure.com
EGFR (Epidermal Growth Factor Receptor) Quinoline Derivatives (Analogous System) Elucidate binding interactions with key amino acid residues in the active site. Docking revealed strong interactions, correlating with potent EGFR inhibition profiles observed experimentally. nih.gov

Molecular Dynamics Simulations for Understanding Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.com MD is a powerful tool for assessing the stability of the docked pose and gaining a deeper understanding of the factors that govern the binding event. physchemres.org

MD simulations have been extensively used for structurally related heterocyclic compounds, such as quinoline derivatives, to validate docking results and analyze complex stability. researchgate.netnih.gov In a typical MD simulation, the docked protein-ligand complex is placed in a simulated physiological environment (e.g., a water box with ions), and the trajectory of every atom is calculated over a set period, often nanoseconds. mdpi.comphyschemres.org

Key analyses performed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is calculated to assess the conformational stability of the protein and the ligand throughout the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and receptor over time, identifying the most persistent and crucial interactions for stable binding. researchgate.net

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

For a compound like this compound, after identifying a promising binding pose through docking, MD simulations would be a critical next step. These simulations would verify whether the predicted interactions are stable over time, providing greater confidence in the proposed binding mode and guiding further efforts in the rational design of more effective cinnoline-based therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues for 7 Bromo 3 Trifluoromethyl Cinnoline

Development of Sustainable and Greener Synthetic Methodologies

The progression of 7-Bromo-3-(trifluoromethyl)cinnoline from a laboratory-scale novelty to a viable candidate for broader applications hinges on the development of environmentally benign and efficient synthetic protocols. Future research in this area will likely focus on several key green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.

One promising direction is the adoption of microwave-assisted organic synthesis (MAOS). rsc.orgrsc.orgresearchgate.net This technique has the potential to dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. researchgate.net The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represents another critical avenue. researchgate.net This approach improves efficiency by eliminating the need for intermediate purification steps, thereby saving time and reducing solvent usage.

Furthermore, the use of catalytic systems, particularly those involving transition metals like palladium or copper, is an area ripe for exploration in the synthesis of cinnoline (B1195905) derivatives. Research could focus on developing novel catalysts that are more efficient and can be used in smaller quantities, or on creating recyclable catalytic systems to further enhance the sustainability of the synthesis. The investigation of alternative, greener solvents, such as ionic liquids or supercritical fluids, could also contribute to a more environmentally friendly production process for this compound.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, higher purity Optimization of reaction conditions (temperature, time, power)
One-Pot Reactions Increased efficiency, reduced waste and solvent use Design of multi-step sequences without intermediate isolation
Catalytic Approaches Lower energy consumption, minimized waste Development of highly efficient and recyclable catalysts
Green Solvents Reduced environmental impact, improved safety Screening of ionic liquids, supercritical fluids, or bio-based solvents

Exploration of Novel Biological Targets and Underlying Mechanisms of Action

The diverse pharmacological activities exhibited by the broader class of cinnoline derivatives suggest that this compound could interact with a wide array of biological targets. mdpi.comnih.govresearchgate.net Future research should be directed towards a systematic exploration of these potential targets to uncover novel therapeutic applications. The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly alter the physicochemical properties of a molecule, potentially enhancing its biological activity and metabolic stability. researchgate.net

Initial investigations could focus on protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. ijariie.com Cinnoline derivatives have already shown promise as kinase inhibitors, and the specific substitution pattern of this compound may confer selectivity for particular kinases. mdpi.comnih.gov Another important class of targets to explore is topoisomerases, which are crucial for DNA replication and are often targeted by anticancer drugs. mdpi.comnih.gov

Enzymes such as human neutrophil elastase (HNE), implicated in inflammatory disorders, and phosphodiesterases (PDEs), which play a role in various cellular signaling pathways, also represent viable targets for this compound. nih.govtandfonline.comnih.gov Additionally, the potential for this compound to interact with G-protein coupled receptors (GPCRs) or ion channels should not be overlooked, given the broad bioactivity of nitrogen-containing heterocycles. A thorough investigation into the compound's mechanism of action will be crucial for understanding how it exerts its biological effects and for identifying potential biomarkers for its activity.

Advanced Computational Drug Design and Artificial Intelligence Integration

Computational chemistry and artificial intelligence (AI) offer powerful tools to accelerate the drug discovery process for this compound. Molecular docking and molecular dynamics simulations can provide valuable insights into how this specific molecule binds to potential biological targets. tandfonline.comtandfonline.com These computational methods can help to predict the binding affinity and selectivity of the compound, thereby guiding the prioritization of experimental studies.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its analogs with their biological activities. These models can then be used to design new derivatives with potentially improved potency and pharmacokinetic properties.

The integration of AI and machine learning algorithms can further enhance these efforts. AI can be used to analyze large datasets from high-throughput screening campaigns to identify novel hits and to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient and cost-effective.

Table 2: Potential Computational Approaches for this compound Research

Computational Method Application Potential Outcome
Molecular Docking Predicting binding modes and affinities to biological targets Identification of high-priority targets for experimental validation
Molecular Dynamics Simulating the dynamic behavior of the compound-target complex Understanding the stability and key interactions of the binding
QSAR Modeling Correlating chemical structure with biological activity Guiding the design of new derivatives with enhanced potency
AI/Machine Learning Predicting ADMET properties and analyzing screening data Improving the drug-likeness of lead compounds and identifying new hits

Integration with High-Throughput Screening for New Lead Identification and Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against specific biological targets. mdpi.com For this compound, HTS can be instrumental in identifying initial lead compounds for various therapeutic areas. A focused library of cinnoline derivatives, including this compound, could be screened against a diverse panel of biological targets, such as kinases, proteases, and GPCRs.

Once initial "hits" are identified through HTS, a process of lead optimization can begin. This involves the synthesis and testing of a series of analogs of the hit compound to improve its potency, selectivity, and drug-like properties. The data generated from these studies will be crucial for establishing a clear Structure-Activity Relationship (SAR), which will guide the design of more effective and safer drug candidates. mdpi.comnih.gov Cross-screening promising compounds against multiple parasites or cell lines could also unveil new therapeutic opportunities and differential SARs, leading to multiparameter optimization campaigns. acs.org

The integration of HTS with the computational methods described in the previous section can create a powerful and synergistic workflow. HTS can provide the initial data to train AI models, which can then be used to prioritize the synthesis of new compounds for the next round of screening. This iterative cycle of screening, computational modeling, and synthesis can significantly accelerate the journey from an initial hit to a clinical candidate.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-3-(trifluoromethyl)cinnoline, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, where halogenated cinnoline intermediates react with trifluoromethyl-containing boronic acids. For example, highlights its synthesis via bromo-substituted cinnoline precursors and trifluoromethyl boronic acid derivatives under palladium catalysis . Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
  • Reaction conditions : Anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent side reactions.
  • Purification : Column chromatography with silica gel or preparative HPLC to isolate the product (>97% purity).

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization requires a combination of spectroscopic and crystallographic methods:

  • NMR/FTIR : Identify Br and CF₃ substituents via distinct chemical shifts (e.g., ¹⁹F NMR for CF₃ at ~-60 ppm) and vibrational modes (C-F stretching at 1100–1250 cm⁻¹) .
  • X-ray crystallography : Determine bond lengths and angles (e.g., C-Br: ~1.89 Å; C-CF₃: ~1.33 Å), as demonstrated in related cinnoline derivatives () .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 292.98 for C₉H₄BrF₃N₂).

Q. What role do the bromo and trifluoromethyl groups play in modulating reactivity?

  • Bromine : Acts as a leaving group in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
  • Trifluoromethyl (CF₃) : Enhances electron-withdrawing effects, stabilizing intermediates in electrophilic aromatic substitution. shows that substitution at the C3 position (as in 3-CF₃ cinnolines) significantly alters electronic density, impacting regioselectivity in further functionalization .

Q. What safety and handling protocols are essential for this compound?

  • Toxicity : While specific data are limited, brominated cinnolines may exhibit mutagenic potential. Follow OSHA guidelines for halogenated aromatics.
  • Storage : Inert atmosphere (argon) at -20°C to prevent degradation.
  • Waste disposal : Neutralize with aqueous NaOH and incinerate per EPA protocols .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound in cross-coupling reactions?

  • Kinetic profiling : Monitor reaction progress via in situ ¹⁹F NMR to track CF₃ group stability under catalytic conditions.
  • DFT calculations : Model transition states to predict regioselectivity in coupling reactions (e.g., C7-Br vs. C3-CF₃ reactivity) .
  • Isotopic labeling : Use deuterated solvents to identify proton transfer steps in catalytic cycles.

Q. How can researchers evaluate the biological activity of this compound, and what assays are most informative?

  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. notes that cinnoline derivatives with electron-withdrawing groups (e.g., CF₃) often disrupt bacterial membrane integrity .
  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction.

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

  • DFT/Molecular dynamics : Calculate logP (lipophilicity), polar surface area, and HOMO-LUMO gaps to predict solubility and reactivity. demonstrates that CF₃ groups lower HOMO energy, enhancing oxidative stability .
  • Docking simulations : Model interactions with biological targets (e.g., DNA topoisomerases) to guide SAR studies.

Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?

  • Comparative analysis : Synthesize analogs (e.g., 7-Cl or 7-I derivatives) to isolate electronic vs. steric effects.
  • Meta-studies : Aggregate data from related quinoline/cinnoline systems () to identify trends in substituent contributions .
  • Validation : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to control variables.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.